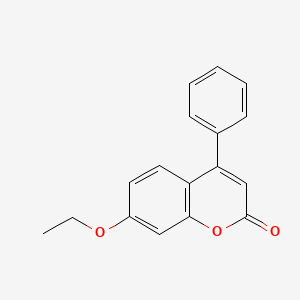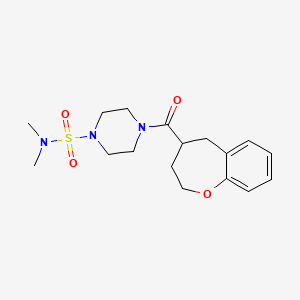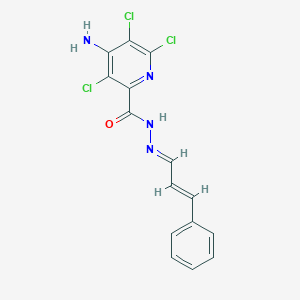
7-ethoxy-4-phenyl-2H-chromen-2-one
Descripción general
Descripción
7-Ethoxy-4-phenyl-2H-chromen-2-one belongs to the class of chemical compounds known as chromen-2-ones, or coumarins, which are of interest in medicinal chemistry due to their diverse biological activities. They are synthesized from various chemical reactions and have been explored for their antimicrobial, antioxidant, and other pharmacological properties.
Synthesis Analysis
The synthesis of chromen-2-one derivatives, similar to this compound, involves multiple steps including reductive amination, Claisen rearrangement, and ring-closing metathesis. These processes typically result in the formation of the desired product with good yields under controlled conditions (Mandala et al., 2013), (Poudel & Lee, 2014).
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies reveal their crystalline structure, molecular conformation, and functional groups (Reis et al., 2013), (Manolov et al., 2012).
Chemical Reactions and Properties
Chromen-2-ones undergo various chemical reactions, including Claisen rearrangement, multicomponent reactions, and Friedel-Crafts acylation. These reactions are essential for modifying the chemical structure and introducing new functional groups to enhance biological activity (Kotha & Solanke, 2022).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
7-Ethoxy-4-phenyl-2H-chromen-2-one derivatives have been synthesized and shown to exhibit significant antimicrobial activity. These compounds demonstrate both antibacterial and antifungal properties, comparable to standard drugs. Molecular modeling and docking studies with oxidoreductase proteins further support their inhibitory potency (Mandala et al., 2013).
Molecular Docking and Structural Analysis
The compound and its derivatives have been used in molecular docking studies to investigate interactions with proteins like interleukin-6. These studies include analysis of molecular geometric structure, Hirshfeld surface, and thermodynamic analyses, providing insights into the compound's potential interactions and stability (Sert et al., 2018).
Synthesis Methods
Novel synthesis methods have been developed for this compound and related compounds. These methods involve multicomponent reactions and have been used to create a variety of derivatives, highlighting the versatility of the compound in chemical synthesis (Damavandi et al., 2012).
Catalytic Properties
Derivatives of this compound have been utilized to explore catalytic properties in organic synthesis. For instance, their use in Michael addition reactions for synthesizing Warfarin analogues demonstrates the compound's utility in pharmaceutical synthesis (Alonzi et al., 2014).
Phototransformation Studies
Phototransformation of chromenone derivatives, including those similar to this compound, has been explored. These studies investigate regioselective photocyclisation and dealkoxylation, contributing to understanding the photochemical behavior of such compounds (Khanna et al., 2015).
Propiedades
IUPAC Name |
7-ethoxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-19-13-8-9-14-15(12-6-4-3-5-7-12)11-17(18)20-16(14)10-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBXCAUFJPXZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)
![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)
![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)
![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)
![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)


